molecular formula C21H15N5O3 B11097356 6'-amino-3'-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

6'-amino-3'-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B11097356
M. Wt: 385.4 g/mol
InChI Key: XNZHRILXXCVZEY-UHFFFAOYSA-N
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Description

6’-amino-3’-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 6’-amino-3’-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves a multi-component reaction. One common method is the four-component condensation of carbonyl compounds (such as aromatic aldehydes), malononitrile, β-keto esters, and hydrazine hydrate in ethanol in the presence of triethylamine as a catalyst . This reaction is carried out under reflux conditions, leading to the formation of the desired spiro compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the amino and methoxy groups allows for oxidation reactions, which can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Scientific Research Applications

6’-amino-3’-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has shown promise in several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-amino-3’-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules.

Comparison with Similar Compounds

Similar compounds to 6’-amino-3’-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile include other spiro compounds with indole and pyrazole moieties. These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties. For example:

Properties

Molecular Formula

C21H15N5O3

Molecular Weight

385.4 g/mol

IUPAC Name

6'-amino-3'-(4-methoxyphenyl)-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C21H15N5O3/c1-28-12-8-6-11(7-9-12)17-16-19(26-25-17)29-18(23)14(10-22)21(16)13-4-2-3-5-15(13)24-20(21)27/h2-9H,23H2,1H3,(H,24,27)(H,25,26)

InChI Key

XNZHRILXXCVZEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=NN2)OC(=C(C34C5=CC=CC=C5NC4=O)C#N)N

Origin of Product

United States

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